N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring and linked via a methylene group to a benzothiadiazole carboxamide moiety. This structure integrates aromatic and electron-deficient heterocycles, which are common in medicinal chemistry for modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c1-23-11(7-13(20-23)15-9-17-4-5-18-15)8-19-16(24)10-2-3-12-14(6-10)22-25-21-12/h2-7,9H,8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFVXZAXOWHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrazine ring: This step involves the condensation of the pyrazole derivative with a suitable pyrazine precursor.
Formation of the benzothiadiazole moiety: This can be synthesized through the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Coupling reactions: The final step involves coupling the pyrazole-pyrazine intermediate with the benzothiadiazole derivative under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings can be replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituents, biological activity, and synthetic strategies.
Substituent Analysis and Bioisosteric Replacements
- Pyrazine vs. Pyridine/Thiophene: The pyrazine substituent in the target compound distinguishes it from analogs like N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (), which features a thiophene ring. Pyrazine’s electron-withdrawing nature may enhance solubility or alter binding interactions compared to thiophene’s electron-rich system .
Benzothiadiazole vs. Benzoxadiazole :
The benzothiadiazole moiety in the target compound contrasts with the benzoxadiazole in N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide (, #11). Sulfur in benzothiadiazole increases lipophilicity and metabolic stability compared to oxygen in benzoxadiazole .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Biological Activity
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.31 g/mol. The compound features a pyrazole ring, a pyrazine moiety, and a benzothiadiazole structure, which are significant for its biological interactions.
Pharmacological Properties
Research indicates that compounds containing pyrazole and benzothiadiazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole demonstrate significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various strains of bacteria such as E. coli and Staphylococcus aureus, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : Pyrazole derivatives have been associated with anti-inflammatory activities. In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives significantly reduced inflammation comparable to standard anti-inflammatory drugs .
- Anticancer Potential : Some studies suggest that benzothiadiazole-containing compounds may exhibit cytotoxic effects against cancer cell lines. This is attributed to their ability to interact with specific molecular targets involved in cell proliferation .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction, thereby modulating various biological processes.
- Receptor Interaction : It can bind to specific receptors, altering their activity and influencing physiological responses.
- Radical Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against common pathogens. The results indicated that certain compounds showed minimum inhibitory concentrations (MIC) as low as 16 µg/mL against E. coli and S. aureus. These findings support the potential use of these compounds in developing new antimicrobial agents .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving carrageenan-induced edema in rats, several pyrazole derivatives were administered at varying doses. The most effective compound reduced edema by approximately 75% after three hours post-administration, demonstrating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
